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OppC protein

Cat. No.: B1165979
CAS No.: 110910-53-7
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Description

The OppC protein is a critical transmembrane component of the Oligopeptide Permease (Opp) system, an ATP-binding cassette (ABC) transporter in bacteria . This multiprotein complex, typically encoded by the oppABCDF operon, is responsible for the uptake of a broad spectrum of oligopeptides, which are essential for bacterial nutrition, intercellular signaling, and virulence . As an integral membrane protein, OppC works in concert with OppB to form the channel through which peptides are translocated across the cell membrane, a process powered by the cytoplasmic ATP-hydrolyzing proteins OppD and OppF . The Opp system, and by extension OppC, plays a vital role in the physiology of many bacteria, including pathogens like Listeria monocytogenes , where it is implicated in growth at low temperatures and intracellular survival within macrophages . Studying the this compound provides researchers with valuable insights into bacterial nutrient acquisition, homeostasis, and pathogenesis. This recombinant this compound is offered For Research Use Only and is a essential reagent for investigating bacterial transport mechanisms, screening for novel antimicrobial agents, and studying bacterial virulence factors.

Properties

CAS No.

110910-53-7

Molecular Formula

C9H16O2

Origin of Product

United States

Molecular Architecture and Subunit Composition of the Opp System

Structural Identification of OppC Protein as an Integral Membrane Component

OppC is unequivocally identified as an integral membrane protein within the Opp transport system. nih.govgeneticsmr.comscielo.brconstantsystems.comasm.orgscispace.combohrium.comnih.gov Integral membrane proteins are permanently embedded within the biological membrane and are characterized by hydrophobic regions that interact with the lipid bilayer. youtube.comwikipedia.orglibretexts.org Experimental evidence, including biochemical, immunological, and genetic procedures, has confirmed the integral nature of OppC. nih.gov Deletion of the oppC gene in E. coli has been shown to impair oligopeptide uptake, highlighting its essential role in the permease system. geneticsmr.com

Functional Interrelationships within the OppABCDF Multimeric Complex

OppA, the substrate-binding protein (SBP), is typically located in the periplasm of Gram-negative bacteria or is a membrane-bound lipoprotein in Gram-positive bacteria. nih.govscielo.brasm.orgscispace.com OppA is responsible for the initial capture of oligopeptides from the external environment with high affinity. geneticsmr.comasm.orgnih.gov It then interacts with the membrane-bound OppBCDF complex to deliver the bound peptide for translocation. geneticsmr.comnih.gov OppA proteins can exhibit broad substrate specificity, binding peptides of varying lengths (e.g., 2-35 amino acid residues in E. coli and Salmonella typhimurium, and 4-35 residues in Lactococcus lactis), although some studies indicate preferences for certain peptide characteristics like charge or hydrophobicity depending on the bacterial species. nih.govnih.govconstantsystems.combohrium.compnas.orgrcsb.org The binding mechanism often involves a conformational change in OppA, sometimes described as a "Venus flytrap" mechanism, where the peptide binds within a cleft between protein domains. nih.govnih.govconstantsystems.compnas.org

OppB and OppC are the two homologous integral membrane proteins that constitute the transmembrane pore through which oligopeptides are translocated across the cytoplasmic membrane. nih.govnih.govgeneticsmr.comscielo.brconstantsystems.comasm.orgscispace.combohrium.comnih.govnih.gov These subunits form the channel that physically spans the lipid bilayer, providing a pathway for the internalized peptides to enter the cytoplasm. asm.orgnih.gov Their hydrophobic nature and arrangement within the membrane are critical for creating a functional pore that can accommodate the passage of diverse oligopeptides. wikipedia.orglibretexts.org

OppD and OppF are the two homologous cytoplasmic ATP-binding domains (NBDs). nih.govnih.govscielo.brconstantsystems.comscispace.combohrium.comresearchgate.net These subunits are responsible for coupling the energy derived from ATP binding and hydrolysis to the transport process mediated by the transmembrane pore. nih.govontosight.ainih.govgeneticsmr.comscielo.brconstantsystems.comasm.orgscispace.combohrium.comresearchgate.net The binding and hydrolysis of ATP by OppD and OppF induce conformational changes in the entire Opp complex, driving the translocation of the oligopeptide through the OppB and OppC pore into the cytoplasm. ontosight.ai

The functional interrelationships of the Opp subunits can be summarized as follows:

SubunitLocation (Typical)Primary Function
OppAPeriplasm (Gram-negative), Lipoprotein (Gram-positive)Substrate binding
OppBIntegral MembraneForms transmembrane pore with OppC
OppCIntegral MembraneForms transmembrane pore with OppB
OppDCytoplasmATP binding and hydrolysis (energy provision)
OppFCytoplasmATP binding and hydrolysis (energy provision)

OppB and OppC as Transmembrane Pore-Forming Components

Membrane Topology and Subcellular Localization of this compound

As an integral membrane protein, OppC is localized within the bacterial cytoplasmic membrane. geneticsmr.comasm.orgresearchgate.net Studies on the membrane topology of OppC, particularly in Salmonella typhimurium, have shown that it spans the membrane multiple times, with experimental evidence suggesting six transmembrane segments. nih.gov Both the N-terminus and C-terminus of Salmonella typhimurium OppC are located on the cytoplasmic face of the membrane. nih.gov This specific orientation and the arrangement of transmembrane helices are crucial for the protein's function in forming the translocation pore. youtube.comwikipedia.orglibretexts.org The subcellular localization of OppC is therefore restricted to the inner membrane, where it interacts with the other Opp subunits to facilitate oligopeptide import. geneticsmr.comasm.orgresearchgate.net

Functional Mechanisms of Oligopeptide Transport Mediated by Oppc Protein

Role of OppC Protein in Translocating Oligopeptides Across Biological Membranes

OppC and OppB together form the transmembrane channel through which oligopeptides are translocated asm.orggeneticsmr.com. These are hydrophobic, integral membrane proteins that are predicted to span the membrane multiple times nih.gov. Experimental evidence confirms that in Salmonella typhimurium, both OppB and OppC span the membrane six times, with their N- and C-termini located on the cytoplasmic face nih.gov. This arrangement creates the pathway for peptide movement across the lipid bilayer. OppC is considered essential for the oligopeptide permease system's function in peptide uptake geneticsmr.com.

Energetic Coupling of Transport via ATP Hydrolysis by Associated Nucleotide-Binding Domains

The energy required for oligopeptide transport by the Opp system is derived from the binding and hydrolysis of ATP by the associated nucleotide-binding domains, OppD and OppF ontosight.aiwikipedia.org. These NBDs are typically located on the cytosolic face of the membrane and interact with the transmembrane domains, OppB and OppC nih.govportlandpress.com. ATP binding and hydrolysis by OppD and OppF induce conformational changes in the TMDs (OppB and OppC), driving the translocation of the bound oligopeptide across the membrane ontosight.aiwikipedia.org. The NBDs cycle between an open dimer configuration with low ATP affinity and a closed dimer configuration upon cooperative ATP binding, which is enhanced by substrate binding to the TMDs wikipedia.org. ATP hydrolysis and subsequent release of ADP and phosphate (B84403) then reset the transporter for another cycle nih.gov.

Mechanisms of Substrate Recognition and Binding Within the Opp System

While OppC is part of the transmembrane channel, the initial recognition and binding of oligopeptides occur via the substrate-binding protein, OppA ontosight.aiasm.org. OppA is located in the periplasm of Gram-negative bacteria or is a lipoprotein in Gram-positive bacteria asm.org. OppA exhibits broad specificity, recognizing peptides typically between 2 and 5 amino acid residues in length, although this can vary depending on the bacterial species researchgate.netasm.org. For instance, Escherichia coli OppA has a preference for tripeptides, while Lactococcus lactis OppA can bind peptides ranging from 4 to 35 amino acids asm.orgresearchgate.net. The binding site within OppA is often described as having a cavernous architecture, allowing for versatility in substrate recognition, primarily through interactions with the peptide backbone rather than specific amino acid side chains researchgate.netresearchgate.net. Once bound, the liganded OppA interacts with the OppBC transmembrane complex to initiate the transport cycle ontosight.ai.

Conformational Dynamics of this compound During the Transport Cycle

The transport cycle mediated by the Opp system involves significant conformational changes in its subunits, including OppC ontosight.ai. Upon interaction with the liganded OppA and ATP binding to the NBDs, the transmembrane domains (OppB and OppC) undergo conformational rearrangements ontosight.ai. These changes facilitate the opening and closing of the translocation pathway, allowing the peptide to move from the periplasm (or external environment in Gram-positive bacteria) to the cytoplasm ontosight.aiwikipedia.org. The alternating access model is a proposed mechanism for ABC transporters, where the TMDs switch between inward-facing and outward-facing conformations wikipedia.orgportlandpress.com. In the context of Opp, ATP binding is thought to induce a conformational change that leads to the donation of the peptide from OppA to a binding site within OppBC, followed by translocation upon ATP hydrolysis nih.gov. Studies on other ABC transporters suggest that these conformational changes can involve transitions between inward-open, outward-open, and occluded states diamond.ac.ukresearchgate.net. While specific detailed conformational dynamics of OppC itself during the entire cycle are subjects of ongoing research, it is understood to be a dynamic component essential for the gating and translocation process.

Table 1: Key Components of the Opp Transport System

ComponentRoleLocationPubChem CID
OppCTransmembrane domain (part of channel)Integral membrane protein-
OppASubstrate-binding proteinPeriplasm (Gram-negative) or Lipoprotein (Gram-positive)-
OppBTransmembrane domain (part of channel)Integral membrane protein-
OppDNucleotide-binding domain (ATPase)Cytoplasmic-
OppFNucleotide-binding domain (ATPase)Cytoplasmic-
ATPEnergy source (binds and is hydrolyzed)Cytoplasm5950
ADPProduct of ATP hydrolysisCytoplasm6022
PhosphateProduct of ATP hydrolysisCytoplasm1001

Note: PubChem CIDs for protein complexes or general protein types like "this compound" are not applicable as CID refers to chemical compounds. CIDs are provided for ATP, ADP, and Phosphate.

Data Table Example (Illustrative - Specific quantitative data for OppC conformational changes would require detailed structural/spectroscopic studies):

While specific quantitative data solely focused on OppC's conformational changes during the entire transport cycle across different studies is complex and often integrated with the dynamics of the entire complex, research on ABC transporters provides insights into the types of states involved.

Transport StateProposed Conformation of TMDs (OppB/OppC)Associated NBD State (OppD/OppF)Energy State
Resting/ApoInward-facing (often separated)Open dimer (low ATP affinity)No nucleotide bound
Substrate & ATP BoundTransitioning/Outward-facing (occluded)Closed dimer (ATP bound)ATP bound
Post-ATP HydrolysisOutward-facing (releasing substrate)ADP + Pi bound/releasedADP + Pi bound/released
Return to Resting StateTransitioning back to inward-facingOpen dimerNucleotide free

This table illustrates the general conformational states proposed for ABC transporters, including the Opp system. Specific structural data for OppC in each state across various organisms is an active area of research.

Detailed Research Findings:

Research utilizing techniques such as fluorescence correlation spectroscopy (FCS) and fluorescence cross-correlation spectroscopy (FCCS) has provided insights into the interactions between OppA and the OppBCDF translocator. These studies have shown that OppBCDF distinguishes between liganded and unliganded OppA, binding only the former nih.gov. The addition of ATP or non-hydrolyzable ATP analogs results in the release of OppA from OppBCDF, suggesting a model where ATP binding facilitates peptide donation to OppBC and simultaneous OppA release nih.gov. Furthermore, studies using vanadate, which traps the transporter in a transition state, also show OppA not bound to OppBCDF, supporting the idea that ATP hydrolysis and product release are crucial for resetting the transporter nih.gov.

Studies on the membrane topology of OppB and OppC in Salmonella typhimurium experimentally confirmed that both proteins span the membrane six times, with both termini on the cytoplasmic side nih.gov. This structural information is fundamental to understanding how these proteins form the transmembrane channel.

Investigations into substrate specificity, primarily focused on OppA, highlight the adaptability of the Opp system to transport a variety of oligopeptides. Crystal structures of OppA from different bacteria reveal that peptide binding often relies on interactions with the peptide backbone, explaining the broad specificity for different amino acid sequences within a certain length range researchgate.netresearchgate.net.

While obtaining high-resolution structural data for the entire OppBCDF complex, particularly showing the dynamic conformational changes of OppC during transport, remains challenging, studies on related ABC transporters and the Opp system using techniques like cryo-EM are continuously providing more detailed insights into the structural states involved in the transport cycle diamond.ac.ukresearchgate.net.

Biological Roles and Physiological Significance of Oppc Protein

Essential Contribution to Bacterial Nutrition and Amino Acid Acquisition

A primary function of the Opp system, and thus OppC, is the uptake of oligopeptides, which serve as a vital source of amino acids, carbon, and nitrogen for bacteria. ontosight.aiasm.orgnih.gov This is particularly important for bacteria that are auxotrophic for certain amino acids or in environments where free amino acid concentrations are low. ontosight.ainih.govasm.org Once transported into the cytoplasm, these oligopeptides are degraded into individual amino acids by intracellular peptidases, which can then be utilized for protein synthesis or as metabolic fuel. nih.gov Research on Staphylococcus aureus has demonstrated that the Opp-3 system, containing an OppC subunit, is the main system responsible for providing oligopeptides for growth, especially when peptides are the primary carbon source. asm.orgnih.gov Similarly, studies on Moraxella catarrhalis, which requires arginine for growth, have shown that the Opp system mediates the uptake of peptides containing arginine, highlighting its nutritional importance. asm.org

Adaptation to Nutrient-Limited Environments and Competitive Survival

The ability of the Opp system to efficiently transport oligopeptides is crucial for bacterial adaptation and survival in nutrient-limited environments. ontosight.aiasm.orgfrontiersin.org In such conditions, bacteria can utilize peptides liberated from the breakdown of host proteins or other organic matter as essential nutrients. nih.govoup.com This capability provides a competitive advantage over microorganisms that lack efficient peptide transport systems. For instance, Staphylococcus aureus utilizes peptides derived from host collagen via the Opp3 system for growth in glucose-depleted environments like skin abscesses. nih.gov The expression of opp genes can be regulated by the availability of nitrogen sources and specific amino acids, allowing bacteria to fine-tune their peptide uptake machinery in response to environmental conditions. asm.orgnih.govuni-goettingen.de

Modulation of Cell-to-Cell Communication via Quorum Sensing Peptide Uptake

In many Gram-positive bacteria, the Opp system plays a significant role in cell-to-cell communication by internalizing signaling peptides involved in quorum sensing (QS). nih.govnih.govuni-goettingen.de These internalized peptides can regulate various physiological processes, including sporulation, competence development, biofilm formation, and the expression of virulence genes. nih.govnih.govgenome.jpgenome.jp For example, in Bacillus subtilis, the Opp system is required for the uptake of Phr peptides, which are signaling molecules that control processes like sporulation and competence. nih.govuni-goettingen.deuni-goettingen.de By transporting these signaling peptides, OppC contributes to the ability of bacterial populations to sense their density and coordinate collective behaviors.

Comparative Analysis of Functional Redundancy within Bacterial Peptide Transport Systems

Bacteria often possess multiple peptide transport systems, including the Opp system, dipeptide permeases (Dpp), and tripeptide permeases (Tpp). asm.orgresearchgate.netnih.gov While there can be some overlap in substrate specificity, these systems often have distinct roles and preferences for peptides of different lengths. asm.orgnih.govnih.gov For instance, in Escherichia coli and Salmonella typhimurium, the Opp system is considered essential for the uptake of oligopeptides (typically 3-18 amino acids), while Dpp and Tpp systems handle shorter di- and tripeptides. ufl.edunih.govoup.com However, the degree of functional redundancy and specialization can vary among bacterial species. In Bacillus subtilis, there are two main oligopeptide permease systems, Opp and App, which show some overlap in transporting peptides of intermediate length, but also distinct preferences and roles in signaling and development. nih.gov Studies involving deletion mutants of opp and dpp genes in Helicobacter pylori have revealed that while Dpp systems are important for utilizing dipeptides and longer oligopeptides, the Opp system appears to have a more limited role in peptide utilization in this organism, highlighting species-specific differences in the functional contributions of these transporters. nih.gov The presence of multiple peptide transport systems, sometimes with overlapping specificities, can provide bacteria with flexibility and robustness in acquiring nutrients and responding to environmental cues. nih.govasm.org

Genetic Organization and Transcriptional Regulation of Oppc Protein Expression

Genomic Context and Operonic Arrangement of the oppC Gene

The oppC gene is typically found as part of a multicistronic opp operon, commonly organized as oppABCDF. This arrangement allows for the coordinated expression of all five subunits of the Opp transporter: OppA (periplasmic binding protein), OppB and OppC (transmembrane proteins), and OppD and OppF (cytoplasmic ATPases) oup.comasm.org. This gene order and organization are conserved in various bacteria, including Gram-negative species like Vibrio fluvialis and Escherichia coli, and Gram-positive bacteria such as Bacillus subtilis and Listeria monocytogenes oup.comnih.govnih.gov.

However, variations in this canonical arrangement can occur. Some bacteria may have a different gene order, or one of the opp genes might be absent asm.org. In Listeria monocytogenes, for instance, the opp operon consists of oppA, oppB, oppC, oppD, and oppF, with oppA separated by a terminator from the downstream genes, and transcribed strongly during exponential growth compared to the others nih.gov. In Lactobacillus delbrueckii subsp. lactis, the opp operon is organized as oppDFBCA, and an additional oppA gene (oppA2) encoding a second peptide-binding protein is found downstream of oppA1 researchgate.net. In Moraxella catarrhalis, the five opp genes (oppB, oppC, oppD, oppF, and oppA) are within the same open reading frame, with predicted promoters upstream of oppB and within the intergenic region between oppF and oppA asm.orgnih.gov.

The organization of the opp operon as a single transcriptional unit ensures that the necessary components for a functional oligopeptide transport system are produced together.

Transcriptional Control Mechanisms Governing oppC Gene Expression

Transcriptional regulation of the opp operon, and thus oppC expression, is a key mechanism controlling peptide uptake in bacteria. This regulation can be influenced by various factors, including nutrient availability and the presence of specific signaling molecules.

In Escherichia coli and Salmonella typhimurium, the trp-linked opp operon's transcriptional regulation has been investigated using lac operon fusions. Expression from oppA-lac, oppB-lac, and oppD-lac fusions showed a basal level in minimal medium. The addition of L-leucine or L-alanine, or a shift to anaerobic growth conditions, increased the synthesis of β-galactosidase from these fusions, indicating increased opp operon transcription asm.orgnih.gov. This induction by L-leucine resulted in an 8- to 10-fold increase in the differential rate of β-galactosidase synthesis asm.orgnih.gov.

In Clostridium difficile, the opp genes are controlled by a unique dual promoter system. Research using a genetic construct to monitor this promoter activity showed that expression associated with the oppDF promoter was significantly enhanced, while oppAB expression was greatly inhibited. This pattern was observed with various growth substrates, including peptides, with the degree of induction and repression varying depending on the substrate uark.edu.

In Lactococcus lactis, the biosynthesis of the Opp transporter is subject to downregulation dependent on extracellular peptides, a mechanism that relies on the transcriptional repressor CodY researchgate.net. CodY senses the intracellular pool of branched-chain amino acids (BCAAs) and represses opp expression researchgate.net.

These examples highlight the diverse transcriptional control mechanisms that govern oppC expression across different bacterial species, often responding to the availability of peptides and other environmental cues.

Regulatory Networks and Environmental Cues Influencing Opp System Activity

The Opp system's activity is integrated into broader regulatory networks that respond to various environmental cues, reflecting the system's importance in nutrient acquisition, signaling, and adaptation.

Nutrient availability is a primary environmental cue influencing Opp system activity. In environments where free amino acids are scarce, the Opp system becomes crucial for acquiring peptides as alternative sources of amino acids and nitrogen asm.orgresearchgate.net. Studies in Moraxella catarrhalis showed increased opp operon expression in media requiring oligopeptide uptake asm.org.

Peptides themselves can act as signaling molecules that influence Opp system activity and other cellular processes. In Bacillus subtilis, imported short peptides, particularly pentapeptides derived from Phr proteins, can inhibit Rap phosphatases, leading to increased flux through the sporulation phosphorelay and the initiation of sporulation microbiologyresearch.org. The re-uptake of these signaling peptides by the Opp system is essential for this regulatory pathway microbiologyresearch.org.

Two-component regulatory systems can also be coupled with ABC transporters like the Opp system to sense environmental signals, such as the presence of antimicrobial peptides, and activate the expression of transporter genes anr.fr. This allows bacteria to increase resistance to these peptides by enhancing their uptake or efflux anr.fr.

Temperature is another environmental cue that can impact Opp system expression. As seen in Moraxella catarrhalis, lower temperatures (26°C) lead to significantly elevated transcript levels of opp genes compared to growth at 37°C asm.orgnih.gov.

These regulatory networks and responses to environmental cues underscore the multifaceted role of the Opp system beyond simple nutrient uptake, integrating it into cellular communication and stress responses.

Mutational Analysis of oppC Gene and Resulting Phenotypic Consequences

Mutational analysis of the oppC gene has provided valuable insights into the protein's function and the consequences of its absence on bacterial physiology.

In Escherichia coli, deletion of the oppC gene impairs the uptake of oligopeptides, demonstrating its essential role in the oligopeptide permease system geneticsmr.com. However, oppC deletion in E. coli was found to be non-essential for cell viability, suggesting that other peptide transporters or nutrient acquisition mechanisms can compensate for the loss of the Opp system under certain conditions geneticsmr.comresearchgate.net.

In Bacillus subtilis, inactivation of the oppC gene (also known as spo0KC) results in a sporulation-defective phenotype uniprot.org. This highlights the critical role of the Opp system, and specifically OppC, in processes beyond basic nutrition, linking peptide transport to developmental pathways like sporulation microbiologyresearch.orguniprot.org. Disruption of oppC in Bacillus subtilis also confers resistance to bialaphos (B1667065) uniprot.org.

These mutational studies confirm the integral role of OppC as a transmembrane component of the Opp transporter, essential for efficient oligopeptide uptake and influencing diverse cellular phenotypes, including development and adaptation to environmental conditions.

Here is a table summarizing some research findings related to oppC gene mutations and their effects:

Bacterial SpeciesGene MutationObserved Phenotype(s)Source
Escherichia coliΔoppCImpaired oligopeptide uptake; Non-essential for cell viability. geneticsmr.comresearchgate.net
Bacillus subtilisInactivationSporulation-defective phenotype; Resistance to bialaphos. uniprot.org
Listeria monocytogenesΔoppAImpaired growth at low temperature; Reduced intracellular survival in macrophages. nih.govnih.gov
Staphylococcus aureusInactivation of Opp3Reduced growth; Reduced expression of extracellular proteases. researchgate.net

Note: While the table focuses on oppC or related opp mutations discussed, the phenotypes observed in oppA or other opp gene mutants are included to illustrate the collective impact of the Opp system, in which OppC is a vital part.

Structural Biology and Conformational Analysis of Oppc Protein

Domain Architecture and Conserved Motifs of OppC Protein

OppC proteins, as part of the ABC transporter complex, are transmembrane proteins. They are classified within the binding-protein-dependent transport system permease family and the OppBC subfamily. mdpi.comresearchgate.net Analysis of OppC from Bacillus subtilis indicates it contains an ABC transmembrane type-1 domain, specifically located between approximately residues 103 and 292. mdpi.comresearchgate.net InterPro entries for OppC proteins from organisms like Haemophilus influenzae and Bacillus subtilis also identify domains such as the N-terminal transmembrane domain of oligopeptide transport permease C and the MetI-like superfamily domain, which is associated with ABC transporter type 1 transmembrane domains. mdpi.commicrobiologyresearch.org

Conserved motifs within OppC are primarily associated with its function as a transmembrane permease subunit involved in substrate translocation and interaction with other components of the Opp complex, particularly OppB and the nucleotide-binding domains of OppD/OppF. These motifs are crucial for maintaining the structural integrity of the transmembrane channel and facilitating the conformational changes required for peptide transport. While specific sequence motifs beyond the general ABC transmembrane domain characteristics are not extensively detailed in the provided search results for OppC specifically, the conserved nature of ABC transporters implies the presence of characteristic sequence patterns within the transmembrane helices and loops that mediate interactions within the membrane and with the soluble domains.

High-Resolution Structural Determination Methodologies for OppC and the Opp Complex

Determining the high-resolution three-dimensional structure of membrane proteins like OppC, especially within the larger Opp complex, is challenging but crucial for understanding their function. Various experimental techniques are employed for this purpose, including X-ray crystallography, cryo-electron microscopy (Cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy. ebi.ac.ukebi.ac.uknih.gov Often, a combination of these methods is used to gain a comprehensive understanding of the structure and dynamics of protein complexes. ebi.ac.uk

X-ray Crystallography Applications

X-ray crystallography is a powerful technique for determining atomic-resolution protein structures. ebi.ac.ukebi.ac.uknih.gov It requires the protein to be purified and crystallized to form an ordered lattice that diffracts X-rays. nih.govjcvi.org The resulting diffraction pattern is then analyzed to generate an electron density map, into which the protein sequence is fitted to build an atomic model. nih.govjcvi.orgebi.ac.uk

While X-ray crystallography has been the dominant technique for protein structure determination for decades, accounting for a large percentage of structures in the Protein Data Bank (PDB), crystallizing membrane proteins and large protein complexes like the Opp system can be particularly difficult. ebi.ac.uknih.govnih.gov Despite these challenges, X-ray crystallography has been successfully applied to determine the structures of various ABC transporters, providing insights into their transmembrane domains and how they interact with nucleotide-binding domains. nih.gov Although a crystal structure specifically of OppC alone or the entire Opp complex determined solely by X-ray crystallography is not prominently highlighted in the provided results, X-ray crystallography has been used to study components of related peptide transport systems, such as the crystal structures of the extracellular substrate-binding protein OppA from Bacillus subtilis. ebi.ac.uknih.gov

Cryo-Electron Microscopy (Cryo-EM) Investigations

Cryo-EM has revolutionized structural biology, particularly for large protein complexes and membrane proteins that are difficult to crystallize. ebi.ac.ukebi.ac.uknih.govwikipedia.orguni-goettingen.de In Cryo-EM, a solution of the protein complex is rapidly frozen in a thin layer of vitreous ice, preserving the molecules in a near-native state. ebi.ac.ukwikipedia.org Electron micrographs are then collected from various angles, and computational methods are used to reconstruct a three-dimensional map of the complex at increasingly higher resolutions, sometimes reaching near-atomic detail. ebi.ac.ukwikipedia.orguni-goettingen.de

Cryo-EM has proven to be highly effective in determining the structures of ABC transporters, including those involved in peptide transport. nih.govuni-goettingen.de Notably, the cryo-EM structure of the Mycobacterium tuberculosis OppABCD complex has been determined in different functional states, including the catalytic intermediate state. researchgate.netnih.govbiorxiv.orgebi.ac.uk This structure provides valuable insights into the arrangement of the OppA, OppB, OppC, and OppD subunits within the membrane and how they interact during the transport cycle. researchgate.netnih.gov The Cryo-EM structure of the M. tuberculosis OppABCD complex in the catalytic intermediate state (EMD-35993, fitted model PDB 8j5t) has been deposited in structural databases. nih.govebi.ac.uk These studies demonstrate the power of Cryo-EM in revealing the high-resolution architecture of the entire Opp complex, including the transmembrane OppC subunits. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Approaches

NMR spectroscopy is another important technique for studying protein structure and dynamics, particularly in solution under near-physiological conditions. mdpi.comresearchgate.netebi.ac.uknih.govebi.ac.ukacs.orgebi.ac.uknih.gov Unlike X-ray crystallography, it does not require protein crystallization. acs.orgnih.gov NMR provides information about the local environment and distances between atoms, which can be used to calculate a three-dimensional structure, often represented as an ensemble of conformers. nih.govacs.orgebi.ac.uk

NMR is particularly well-suited for studying protein dynamics and interactions. researchgate.netebi.ac.ukebi.ac.uk However, traditional solution NMR faces limitations with very large proteins or protein complexes due to slow tumbling rates, which broaden NMR signals. mdpi.comacs.org Despite these challenges, advancements in NMR techniques, such as solid-state NMR and the use of isotopic labeling, have extended its applicability to larger systems, including membrane proteins. researchgate.netebi.ac.ukebi.ac.uk NMR can also be used to study protein-ligand interactions and conformational changes in solution. researchgate.netebi.ac.uk While high-resolution structures of the entire Opp complex or the transmembrane OppC subunit alone determined by NMR are not specifically highlighted, NMR could be a valuable tool for investigating the dynamics of soluble domains of the Opp complex or interactions between components in a more native-like environment.

Computational Modeling and In Silico Structure Prediction for this compound

Computational modeling and in silico structure prediction play an increasingly important role in structural biology, complementing experimental techniques. nih.govacs.org These methods can be used to predict the three-dimensional structure of a protein or protein complex based on its amino acid sequence, especially when experimental structures are not available or to provide initial models for experimental structure determination. acs.org

Techniques such as homology modeling, where the structure of a target protein is predicted based on the known structure of a homologous protein, are commonly used. researchgate.net For proteins with no clear homologs of known structure, de novo structure prediction methods can be employed, although these are generally more computationally intensive. researchgate.net

For complex systems like the Opp transporter, computational methods can also be used for protein-protein docking to model the interactions between different subunits and predict the structure of the entire complex. researchgate.netresearchgate.net The field of protein structure prediction, particularly for multimolecular complexes, has seen significant advancements with the emergence of deep learning methods like AlphaFold. researchgate.netnih.gov AlphaFold has been used for genome-wide structural prediction of ABC transporter systems in organisms like Bacillus subtilis, providing predicted structures for components like OppC within the Opp complex. researchgate.netnih.gov These computational models can provide valuable insights into the potential structure and arrangement of OppC and the Opp complex, which can then be further investigated and validated by experimental methods.

Biophysical Characterization of this compound Conformational Dynamics

Understanding the conformational dynamics of OppC and the Opp complex is essential because these dynamics are directly linked to their function in peptide transport. ebi.ac.uk Membrane proteins undergo significant conformational changes during the transport cycle, transitioning between different states (e.g., inward-facing, outward-facing, occluded). ebi.ac.uknih.gov

Various biophysical techniques can be used to study these dynamics. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide information about the solvent accessibility and flexibility of different regions of a protein, revealing conformational changes upon substrate binding or interaction with other proteins. biorxiv.org Single-molecule techniques, such as optical nanotweezers, are also being developed to monitor the conformational dynamics of individual proteins in real-time without the need for site-specific modifications.

For ABC transporters, biophysical studies often focus on how ATP binding and hydrolysis by the nucleotide-binding domains are coupled to conformational changes in the transmembrane domains, including OppC, to drive substrate translocation. While specific detailed biophysical studies solely focused on the conformational dynamics of OppC are not extensively described in the provided results, studies on the Cryo-EM structure of the M. tuberculosis OppABCD complex in different states provide snapshots of these dynamic changes. researchgate.netnih.gov These structural studies, combined with functional assays and other biophysical techniques, help to elucidate the molecular mechanisms underlying OppC's role in the peptide transport process.

Data Tables

Based on the search results, specific quantitative data suitable for interactive data tables directly related to OppC's structural features (like detailed domain boundaries with associated metrics beyond ranges, or precise measurements of conformational changes) is limited. However, a summary of the structural determination methods applied to the M. tuberculosis OppABCD complex can be presented in a table format.

Complex/ProteinOrganismMethodResolution (Å)PDB/EMDB IDState
OppABCD complexMycobacterium tuberculosisCryo-EMNot specified in snippetEMD-35993Catalytic intermediate state
OppABCD complex (Fitted Model)Mycobacterium tuberculosisCryo-EMNot specified in snippet8j5tCatalytic intermediate state
OppABacillus subtilisX-ray1.5Not specified in snippetLigand-bound

Note: Resolution for the Cryo-EM entries was not explicitly stated in the provided snippets, only that they were high-resolution.

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS)

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a solution-based technique used to study protein structure, dynamics, and interactions by monitoring the exchange of amide hydrogens in the protein backbone with deuterium from the solvent. nus.edu.sgyoutube.comthermofisher.comnih.gov The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons, which are influenced by the protein's conformation and dynamics. youtube.comthermofisher.com Regions of a protein that are more exposed to the solvent or are more flexible tend to exchange hydrogens for deuteriums faster than those that are buried within the protein core or are involved in stable hydrogen bonds within secondary structures like alpha-helices or beta-sheets. youtube.com

The general workflow for HDX-MS involves incubating the protein in a deuterated buffer for various time points, followed by quenching the exchange reaction by lowering the pH and temperature. youtube.comsingmass.sg The protein is then proteolytically digested, typically using pepsin, which remains active at low pH. youtube.com The resulting peptides are separated and analyzed by mass spectrometry to measure the uptake of deuterium. youtube.comsingmass.sg By comparing the deuterium uptake profiles of a protein in different conditions (e.g., ligand-bound vs. ligand-free), researchers can identify regions that undergo conformational changes or are involved in interactions. youtube.comsingmass.sgnih.gov

Limited Proteolysis Coupled with Mass Spectrometry

Limited Proteolysis (LiP) coupled with Mass Spectrometry (LiP-MS) is a structural proteomics technique that probes protein conformation and structural changes by analyzing the susceptibility of proteins to enzymatic cleavage under controlled conditions. eubopen.orgthermofisher.comiaanalysis.com In contrast to complete digestion used for protein identification, limited proteolysis employs a smaller amount of protease or a shorter digestion time, allowing the enzyme to cleave primarily at accessible and flexible regions of the protein. thermofisher.comiaanalysis.com

Structural changes in a protein, such as ligand binding or conformational shifts, can alter the accessibility of cleavage sites to the protease, leading to changes in the resulting peptide fragments. eubopen.org By comparing the peptide patterns generated by limited proteolysis in different protein states, researchers can pinpoint regions that have undergone conformational changes. eubopen.orgiaanalysis.com This method provides insights into protein rigidity, flexibility, and changes in tertiary and quaternary structure. eubopen.org

The workflow typically involves exposing the protein to a limited amount of a sequence-unspecific protease like proteinase K or specific proteases like trypsin or pepsin, followed by quenching the reaction. eubopen.orgiaanalysis.com The resulting peptides are then analyzed by mass spectrometry. iaanalysis.com Changes in the abundance of specific peptides between different conditions indicate structural alterations in the corresponding regions of the protein. eubopen.org LiP-MS can be applied to complex proteomes or purified protein samples and is suitable for studying conformational changes induced by small molecules or other perturbations. eubopen.orgiaanalysis.com Similar to HDX-MS, specific detailed findings on this compound using LiP-MS were not found in the provided snippets, but the technique is generally applicable for studying the conformational landscape of proteins like OppC.

Protein Protein Interactions Involving Oppc Protein

Direct Interactions between OppC and Other Subunits of the Opp Complex

Within the oligopeptide permease complex, OppC, along with OppB, forms the transmembrane pore responsible for transporting oligopeptides into the cell. Studies investigating the protein-protein interactions within the Opp complex have revealed direct interactions between OppC and other subunits. Specifically, OppC has been shown to interact directly with OppB. uniprot.orguniprot.orgmetabolomicsworkbench.org These interactions between the two transmembrane subunits are essential for the formation of the functional channel through which oligopeptides are imported. scbt.com

Furthermore, the transmembrane components OppB and OppC have been found to interact with the cytoplasmic ATP-binding subunits, OppD and OppF. uniprot.orguniprot.orgmetabolomicsworkbench.org These interactions are crucial for coupling the energy derived from ATP hydrolysis by OppD and OppF to the translocation of peptides through the OppB and OppC channel. scbt.com While OppA, the substrate-binding protein, is responsible for capturing extracellular oligopeptides and delivering them to the complex, studies using methods like GFP fragment reassembly have indicated that OppA does not show direct interaction with the transmembrane components OppB and OppC in certain contexts. uniprot.orguniprot.orgmetabolomicsworkbench.org The mechanism likely involves a conformational change in OppA upon peptide binding that facilitates the transfer of the substrate to the OppBC translocation channel and triggers interactions with the ATP-binding subunits. uniprot.org

Methodologies for Investigating OppC Protein-Protein Interactions

Investigating the protein-protein interactions of membrane proteins like OppC presents unique challenges. However, various methodologies have been developed and applied to study these interactions, providing insights into the assembly and function of the Opp complex.

Green Fluorescent Protein (GFP) fragment reassembly, also known as split-GFP, is a powerful in vivo technique used to detect protein-protein interactions. uniprot.orgwikipedia.orguem.br This method involves splitting the GFP protein into two non-fluorescent fragments, which are then fused to the proteins of interest (bait and prey). uniprot.orguem.br If the bait and prey proteins interact, they bring the GFP fragments into close proximity, allowing them to reassemble into a functional, fluorescent protein. uniprot.orgwikipedia.orguem.br This reassembly provides a direct readout of the protein association. uniprot.org

GFP fragment reassembly protocols have been successfully used to analyze the in vivo interaction system of oligopeptide permease proteins, including OppC. uniprot.orguniprot.orgmetabolomicsworkbench.org By fusing GFP fragments to different Opp subunits and co-expressing them in bacterial cells, researchers have been able to detect interactions such as the direct association between OppB and OppC, as well as the interactions of OppB and OppC with OppD and OppF. uniprot.orguniprot.orgmetabolomicsworkbench.org This method is particularly advantageous for studying interactions in their native cellular environment. uniprot.orgherts.ac.uk

Tandem Affinity Purification (TAP) is an immunoprecipitation-based technique widely used for isolating protein complexes and identifying their components under native conditions. herts.ac.uk The TAP method involves genetically fusing a protein of interest (the bait protein) with a specific tag, known as the TAP tag. herts.ac.uk The TAP tag typically consists of two distinct affinity tags separated by a cleavage site. herts.ac.uk

The process involves expressing the tagged bait protein in a host organism, allowing it to interact with its cellular partners and form protein complexes. Cell lysate is then subjected to two sequential affinity purification steps using matrices that bind to the two different tags. herts.ac.uk This two-step purification significantly increases the specificity and purity of the isolated protein complex by reducing non-specific binding. The proteins that remain associated with the tagged bait protein after the stringent purification steps are considered potential interaction partners. TAP has been successfully applied in bacteria to identify the partners of a bait protein. herts.ac.uk When combined with mass spectrometry, TAP becomes a powerful tool for identifying the proteins within the purified complex.

Mass spectrometry (MS)-based proteomics methods are essential tools for the large-scale identification and quantification of proteins and the study of protein-protein interactions. Tandem mass spectrometry (MS/MS) is a particularly accurate and sensitive strategy for identifying protein interaction partners.

In the context of studying protein complexes like the Opp system, MS-based proteomics is often coupled with affinity purification techniques such as TAP. herts.ac.uk The proteins co-purified with a bait protein (e.g., a TAP-tagged OppC) are identified by mass spectrometry, allowing for the determination of the protein composition of the complex and the identification of interaction partners. herts.ac.uk This approach, often referred to as affinity purification-mass spectrometry (AP-MS) or TAP-MS, provides valuable data on the physical associations between proteins within their biological context. MS-based proteomics can also be used to identify protein complexes from complex mixtures and study their dynamics.

Beyond GFP reassembly, TAP, and mass spectrometry-based proteomics, a variety of other biophysical techniques are employed to analyze protein-protein interactions, providing complementary information on the binding kinetics, thermodynamics, and structural aspects of these interactions.

These techniques include:

Surface Plasmon Resonance (SPR): Measures the binding of a molecule in solution to a molecule immobilized on a sensor surface, providing real-time data on binding kinetics and affinity.

Isothermal Titration Calorimetry (ITC): Measures the heat changes that occur upon molecular binding, allowing for the determination of thermodynamic parameters such as binding affinity, enthalpy, and entropy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural and dynamic information about protein interactions, including the identification of interaction interfaces.

Fluorescence Resonance Energy Transfer (FRET): Measures the transfer of energy between two fluorescent molecules, which occurs when they are in close proximity, indicating protein interaction.

Analytical Ultracentrifugation: Can be used to determine the stoichiometry and association state of protein complexes in solution.

Other scattering techniques like Static and Dynamic Light Scattering (SLS/DLS) can also provide information on the size and shape of protein complexes.

Methodological Approaches in Oppc Protein Research

Genetic Engineering Techniques for oppC Gene Manipulation

Genetic engineering plays a vital role in dissecting the function of the oppC gene and its encoded protein. Techniques such as gene deletion and site-directed mutagenesis are commonly used to investigate the necessity of OppC for peptide transport and to identify critical amino acid residues involved in its function.

Gene Deletion and Complementation Studies

Gene deletion is a fundamental technique used to determine the essentiality of a gene for a particular phenotype. In the context of OppC, deletion of the oppC gene can reveal its necessity for oligopeptide uptake. Studies have shown that deleting the oppC gene in Escherichia coli results in a strain deficient in peptide uptake, demonstrating the essential role of OppC in this process. geneticsmr.com However, the deletion of oppC was found to be non-essential for cell viability under standard laboratory conditions, suggesting that bacteria may have alternative mechanisms for acquiring essential nutrients or that oligopeptide uptake is not solely critical for survival in all environments. geneticsmr.com

Complementation studies are then performed to confirm that the observed phenotype is indeed due to the deletion of the specific gene. This involves introducing an intact copy of the oppC gene, typically on a plasmid, into the deletion mutant. Restoration of the wild-type phenotype (i.e., the ability to transport oligopeptides) upon introduction of the intact oppC gene confirms that the deleted gene was responsible for the observed deficiency. nih.govresearchgate.net This approach has been used to functionally test Opp orthologues from different bacterial species, such as Borrelia burgdorferi, by expressing them in E. coli strains with deleted opp genes. nih.gov These studies have shown that OppA proteins from B. burgdorferi can complement E. coli OppBCDF to form a functional transport system, indicating conserved functional aspects despite differences in OppA components. nih.gov

Recombinant OppC Protein Expression and Purification Strategies

Obtaining sufficient quantities of pure, functional this compound is crucial for biochemical and biophysical studies. As a transmembrane protein, expressing and purifying OppC can be challenging due to its hydrophobic nature and tendency to aggregate when overexpressed. creative-biolabs.comsigmaaldrich.com Various strategies are employed to optimize expression and facilitate purification.

Optimization of Expression Systems for Functional Protein Production

The choice of expression system significantly impacts the yield and functionality of recombinant proteins, especially membrane proteins like OppC. Escherichia coli is a commonly used host due to its rapid growth and ease of manipulation, but expressing membrane proteins in E. coli can lead to the formation of insoluble inclusion bodies. creative-biolabs.comnih.govvwr.com

Optimization strategies in E. coli include using lower induction temperatures, weaker promoters, or low-copy-number plasmids to reduce the rate of protein synthesis, allowing more time for proper folding and membrane insertion. nih.govvwr.comrockland.com Co-expression with molecular chaperones can also aid in folding. nih.govnumberanalytics.com Different E. coli strains are available that are specifically engineered for expressing toxic or membrane proteins. researchgate.netmdpi.com

Other expression systems, such as yeast, insect cells, or mammalian cells, may be considered, particularly if post-translational modifications are required for OppC function, although these systems can be more complex and expensive. vwr.comnumberanalytics.comnih.govthermofisher.com Yeast systems, like Pichia pastoris, are known for their ability to produce higher yields of soluble proteins and perform some post-translational modifications. vwr.comnih.gov Insect and mammalian cells are often preferred for expressing eukaryotic membrane proteins that require complex folding and modifications for full activity. nih.govthermofisher.com

Studies on OppC expression in E. coli have utilized vectors like pWaldo-GFPe, which fuses OppC to Green Fluorescent Protein (GFP) to monitor expression and localization. geneticsmr.comresearchgate.net Optimization of expression conditions, including the choice of plasmid and E. coli strain, has been evaluated using techniques like in-gel and western blot analyses to maximize OppC production. geneticsmr.comresearchgate.net

Solubilization and Refolding Strategies for Membrane-Bound this compound

When OppC is expressed as inclusion bodies in E. coli, it is in an aggregated, non-functional state and requires solubilization and refolding to regain its native structure and activity. creative-biolabs.comsigmaaldrich.com

Solubilization typically involves using strong denaturants like urea (B33335) or guanidinium (B1211019) hydrochloride to disrupt protein aggregates. creative-biolabs.comsigmaaldrich.comnih.gov Detergents can also be used, sometimes in combination with denaturants, to help extract membrane proteins from inclusion bodies or cell membranes. creative-biolabs.comnih.govresearchgate.net The choice and concentration of denaturant, along with factors like temperature, time, and the presence of reducing agents (to break disulfide bonds), need to be optimized for efficient solubilization. sigmaaldrich.comnih.gov

Following solubilization, the denaturant must be removed to allow the protein to refold into its active conformation. sigmaaldrich.comnih.gov Refolding can be achieved by various methods, including rapid dilution of the denaturant, dialysis, or on-column refolding during chromatography. sigmaaldrich.comnih.govbiotechrep.ir Rapid dilution involves quickly diluting the solubilized protein into a refolding buffer, reducing the denaturant concentration and promoting folding. sigmaaldrich.combiotechrep.ir Dialysis involves gradually removing the denaturant by equilibrium with a refolding buffer across a semipermeable membrane. sigmaaldrich.combiotechrep.ir On-column refolding combines purification and refolding, where the solubilized protein is bound to a chromatography column, and the denaturant is removed by washing with refolding buffer before elution. sigmaaldrich.comnih.gov

Optimizing refolding conditions is critical and often involves screening different buffer compositions, pH, temperature, and the presence of additives like chaperones, osmolytes, or redox reagents to promote correct folding and prevent reaggregation. sigmaaldrich.comnih.govresearchgate.net While specific data for OppC refolding are not detailed in the provided snippets, general strategies for membrane protein solubilization and refolding from inclusion bodies are well-established and would be applied to OppC research. creative-biolabs.comsigmaaldrich.comnih.gov

Biochemical and Biophysical Characterization Assays for the Opp System

Biochemical and biophysical techniques are essential for characterizing the purified this compound and understanding its function within the Opp system. These assays provide information about protein purity, stability, conformation, interactions with other molecules, and transport activity.

Common biochemical and biophysical methods used in protein characterization include UV-Vis spectroscopy, fluorescence spectroscopy, circular dichroism (CD), differential scanning calorimetry (DSC), dynamic light scattering (DLS), size exclusion chromatography (SEC), and surface plasmon resonance (SPR). nih.govresearchgate.netnih.govtechnion.ac.il

Protein Purity and Size: Techniques like SDS-PAGE and size exclusion chromatography are used to assess the purity and apparent molecular weight of purified recombinant OppC.

Protein Concentration: Accurate protein estimation methods such as Lowry's, Bradford, or BCA assays are used to determine the concentration of purified OppC. wisdomlib.org

Protein Folding and Stability: CD spectroscopy can provide information about the secondary structure content of OppC, indicating whether it has folded correctly. nih.govresearchgate.net DSC and techniques like Differential Scanning Fluorimetry (nanoDSF) can measure the thermal stability of OppC and assess how it is affected by different conditions or the presence of ligands or interacting partners. researchgate.netnih.govtechnion.ac.il Intrinsic tryptophan fluorescence can also be used to monitor protein folding and conformational changes. researchgate.net

Protein-Protein Interactions: Techniques like SPR or Bio-Layer Interferometry (BLI) can be used to study the interactions between purified OppC and other components of the Opp system (OppB, OppD, OppF) or potential interacting partners. nih.govtechnion.ac.il Cross-linking experiments followed by Western blotting can also provide evidence of protein interactions within the membrane. Studies using GFP fragment reassembly have shown interactions between OppC and OppB, OppD, and OppF, highlighting its central role in the transporter complex. geneticsmr.comresearchgate.net

Transport Activity Assays: Functional characterization of the Opp system, including the role of OppC, often involves measuring the uptake of labeled peptides by cells expressing the transporter. This can be done using radioactive or fluorescently labeled peptides. By comparing the uptake in wild-type cells, oppC deletion mutants, and complemented strains, the contribution of OppC to transport activity can be quantified. nih.govgeneticsmr.com

These biochemical and biophysical approaches, in conjunction with genetic manipulations, provide a comprehensive toolkit for understanding the this compound's structure, function, and its integral role in oligopeptide transport.

Quantitative Measurement of Oligopeptide Uptake

One approach involves using bacterial strains auxotrophic for specific amino acids and supplying peptides containing that amino acid as the sole source of the required nutrient. The growth rate of these auxotrophic strains in the presence of different peptides can be quantitatively measured, reflecting the efficiency of peptide uptake by the Opp system fishersci.seresearchgate.net. For example, studies have used E. coli auxotrophic strains to show that the Opp system can transport peptides ranging from 2 to 5 amino acid residues fishersci.at. In Staphylococcus aureus, the Opp-3 system was shown to provide oligopeptides for growth, ranging in length from 3 to 8 amino acids fishersci.se.

Spectrophotometric Assays for Opp System ATPase Activity

The energy required for oligopeptide transport by the Opp system is provided by the hydrolysis of ATP catalyzed by the cytoplasmic ATP-binding subunits, OppD and OppF wikidata.orgfishersci.atwikipedia.orgacgih.org. Spectrophotometric assays are commonly used to measure this ATPase activity, providing a quantitative measure of the energy-coupling function of the transporter complex, which is intrinsically linked to the translocation function performed by OppB and OppC.

Coupled spectrophotometric assays are frequently employed. These assays typically link the production of ADP and inorganic phosphate (B84403) (Pᵢ) from ATP hydrolysis to the oxidation of NADH or the reduction of NADP+, which can be monitored by the change in absorbance at 340 nm ctpharma.com.truni.luatamanchemicals.com. For example, a coupled pyruvate (B1213749) kinase/lactate (B86563) dehydrogenase assay can be used, where ADP produced by the ATPase is used by pyruvate kinase to convert phosphoenolpyruvate (B93156) to pyruvate, and pyruvate is then converted to lactate by lactate dehydrogenase with the concomitant oxidation of NADH to NAD+ uni.lufishersci.co.uk. The decrease in NADH absorbance at 340 nm is directly proportional to the rate of ATP hydrolysis.

Alternatively, some spectrophotometric assays directly measure the release of inorganic phosphate using colorimetric reactions. The phosphomolybdate assay, for instance, detects inorganic phosphate released by ATPase activity through the formation of a colored complex that absorbs light at a specific wavelength, often around 620 nm or 850 nm ctpharma.com.trcenmed.comepa.gov. These assays allow for the quantitative determination of the rate of ATP hydrolysis by the purified or membrane-associated Opp system, providing insights into the efficiency of the transporter's energy utilization, which drives substrate translocation through the OppBC channel.

Advanced Analytical Techniques for this compound Analysis

Advanced analytical techniques are indispensable for detailed characterization of the this compound itself, including its identification, structural features, and post-translational modifications.

Mass Spectrometry for Protein Identification and Post-Translational Modifications

Mass spectrometry (MS) is a powerful technique for the identification of proteins and the characterization of their post-translational modifications (PTMs) fishersci.caereztech.comamericanelements.comumich.edunih.govmetabolomicsworkbench.org. For this compound analysis, MS-based proteomics typically involves isolating the protein (often as part of the membrane fraction), digesting it into peptides using proteases like trypsin, and then analyzing these peptides using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) fishersci.caereztech.comnih.gov.

Protein identification is achieved by comparing the experimentally obtained MS/MS spectra of the peptides to theoretical spectra generated from protein sequence databases fishersci.caereztech.comnih.gov. Software algorithms match the fragmentation patterns to peptide sequences, and the identification of multiple peptides from a single protein provides high confidence in the protein identification fishersci.caereztech.com. This is routinely applied to confirm the presence and identity of OppC in bacterial samples or purified preparations.

Furthermore, MS is crucial for identifying and localizing PTMs on OppC. PTMs such as phosphorylation, ubiquitination, methylation, and acetylation can significantly impact protein function, localization, and interactions americanelements.comnih.gov. Detecting PTMs by MS relies on the mass shift they induce on the modified peptide umich.edu. Specialized workflows, including enrichment strategies for specific types of modified peptides (e.g., using TiO₂ or IMAC beads for phosphopeptides), are often employed to enhance the detection of low-abundance modified peptides americanelements.comnih.gov. Tandem MS fragmentation techniques (e.g., CID, HCD, ETD) are used to obtain fragmentation patterns that allow for the precise localization of the modification site within the peptide sequence americanelements.comnih.gov. By applying these MS-based approaches, researchers can gain a deeper understanding of how PTMs might regulate OppC function or stability.

Electrophoretic Mobility and Western Blot Analysis

Gel electrophoresis and Western blotting are fundamental techniques used to analyze protein samples, including the this compound. These methods provide information about protein size, expression levels, and can sometimes indicate the presence of modifications or interactions that alter electrophoretic mobility.

Gel electrophoresis, particularly SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), separates proteins primarily based on their molecular weight nih.govbiorxiv.orgguidetopharmacology.org. Proteins are denatured and coated with SDS, which imparts a uniform negative charge, allowing them to migrate through the polyacrylamide gel matrix towards the positive electrode at a rate inversely proportional to their size nih.govbiorxiv.orgguidetopharmacology.org. By running samples containing OppC on SDS-PAGE alongside molecular weight markers, researchers can determine the apparent molecular mass of the protein. Changes in apparent molecular weight or the appearance of multiple bands could potentially indicate PTMs or degradation.

Western blotting, also known as immunoblotting, is typically performed after gel electrophoresis nih.govguidetopharmacology.org. The separated proteins are transferred from the gel onto a solid support membrane, such as nitrocellulose or PVDF nih.govguidetopharmacology.org. The membrane is then probed with specific antibodies that bind to the target protein, OppC nih.govguidetopharmacology.org. A secondary antibody coupled to a detectable label (e.g., an enzyme or fluorophore) is then used to visualize the bound primary antibody, allowing for the detection and quantification of OppC nih.govguidetopharmacology.org. Western blotting is widely used to confirm the expression of OppC, compare its levels under different experimental conditions, and assess its purity in biochemical preparations.

Electrophoretic mobility can also be studied under non-denaturing conditions using native PAGE. This technique separates proteins based on their charge, size, and shape in their native conformation nih.gov. Changes in the electrophoretic mobility of OppC in native gels could suggest protein-protein interactions or conformational changes. Western blotting can be combined with native PAGE (often called native blot) to specifically detect OppC within a complex mixture separated under native conditions. Electrophoretic mobility shift assays (EMSA), while primarily used for nucleic acid-protein interactions, also rely on changes in electrophoretic mobility and can be coupled with Western blotting to analyze protein components in complexes epa.govguidetopharmacology.org.

These electrophoretic and blotting techniques provide valuable complementary information to mass spectrometry, allowing for the routine monitoring and characterization of this compound in various experimental contexts.

MethodPrincipleApplication to OppC Research
Quantitative Oligopeptide Uptake MeasurementMeasuring the rate or extent of peptide transport into cells.Assessing overall Opp system activity involving the OppBC channel.
Spectrophotometric ATPase AssayMeasuring ATP hydrolysis by monitoring changes in absorbance (e.g., NADH).Quantifying the energy-coupling activity of the Opp system ATPases (OppD/F) linked to OppC.
Mass Spectrometry (Identification)Matching peptide fragmentation patterns to database sequences.Confirming the identity of purified or detected this compound.
Mass Spectrometry (PTM Analysis)Detecting mass shifts on peptides and localizing modifications.Identifying and mapping post-translational modifications on OppC.
SDS-PAGESeparating proteins by molecular weight in a denaturing gel.Determining the apparent molecular weight of OppC and assessing purity.
Western Blot AnalysisUsing antibodies to detect specific proteins after gel electrophoresis.Confirming OppC expression, quantifying levels, and assessing purity.
Native PAGE / Native BlotSeparating proteins by charge, size, and shape in native conformation.Investigating OppC interactions or conformational changes.

Table 1: Summary of

Evolutionary Conservation and Comparative Analysis of Oppc Protein Homologs

Phylogenetic Distribution and Diversity of OppC Across Bacterial Phyla

The phylogenetic distribution of OppC protein homologs is widespread across the bacterial domain, reflecting the fundamental importance of oligopeptide transport for bacterial life. Studies involving whole-genome phylogenetics have identified transporter proteins, including OppC, in various bacterial species. For instance, OppC is found in Brucella melitensis, a member of the Proteobacteria phylum asm.org. Potential protein homologs for OppC have also been identified in Bacillus subtilis, a representative of the Firmicutes phylum uni-goettingen.de. This presence in phylogenetically distant phyla like Proteobacteria and Firmicutes suggests an ancient origin for OppC or its ancestral transporter system, followed by diversification within different lineages.

The diversity of OppC across bacterial phyla is likely influenced by the specific environmental niches bacteria inhabit and the diverse array of peptides they encounter. While comprehensive data on OppC distribution across all bacterial phyla is still being compiled, its identification in well-studied model organisms and pathogens highlights its conserved role in peptide uptake. The presence or absence of OppC, and variations in its sequence and structure, can reflect adaptations to different lifestyles, such as free-living versus host-associated, and the availability of peptide substrates in those environments.

Analysis of Sequence Homology and Conserved Domains in OppC Orthologs

Analysis of sequence homology among OppC orthologs reveals both highly conserved regions and variable segments. Conserved sequences in proteins are indicative of functional or structural importance, having been maintained by natural selection wikipedia.org. Identifying conserved protein domains is a key approach to understanding protein function sequenceserver.com. Databases of conserved protein domains, such as Pfam and the Conserved Domain Database (CDD), are valuable resources for annotating functional domains in protein sequences wikipedia.orgnih.gov. CDD includes NCBI-curated domains that utilize 3D structure information to define domain boundaries and provide insights into sequence-structure-function relationships nih.gov.

While specific conserved domains within OppC are not detailed in the provided search results, related concepts offer insight. For example, the Plants and Prokaryotes Conserved (PCC) domain (PF03479) is found in bacteria and is characterized by a single alpha-helix packed against an antiparallel beta-sheet, containing highly conserved histidine residues that may form a zinc-binding site ebi.ac.uk. Proteins with PPC-like domains are also found in Bacteria frontiersin.org. Analyzing conserved domains and specific residues within OppC orthologs can help pinpoint regions critical for peptide binding, ATP hydrolysis (as part of the ABC transporter system), and interaction with other components of the Opp complex. Tools exist to identify functional residues in protein families and assess their conservation across homologs researchgate.net.

Structural Homologies and Functional Divergence Among OppC Family Members

Structural studies and comparative modeling play a vital role in understanding the homologies and functional divergence among OppC family members. The three-dimensional structure of a protein is essential for elucidating its biological function at the molecular level plos.org. Homology modeling can extend the coverage of protein structure space, although the accuracy of these models can vary depending on the degree of sequence and structure divergence within protein families plos.orgresearchgate.net.

While specific structural data for OppC homologs is not provided, research on other protein families demonstrates that even within homologous proteins, there can be variations in structural features, particularly at protein-protein interfaces nih.gov. Functional divergence in protein families can be linked to changes in structural dynamics plos.org. For instance, comparative structural analysis of human alkaline phosphatase isozymes revealed structural differences in the active site cleft and monomer-monomer interface, suggesting diversification in substrate specificity nih.gov. Similarly, structural variations among OppC orthologs, particularly in the peptide-binding site and the interfaces with other Opp components (OppA, OppB, OppD, OppF), could contribute to differences in substrate specificity and transport efficiency observed in different bacterial species. Predicting protein complex structures based on homology can be achieved using tools like Protinfo PPC, which utilizes experimental structures of homologous complexes as templates researchgate.netnih.gov.

Evolutionary Pressures Shaping this compound Function in Diverse Microbial Niches

The evolution of this compound function is shaped by various selective pressures imposed by the diverse microbial niches bacteria inhabit. These pressures can lead to adaptation and functional diversification nih.govuchicago.edu. In complex natural environments, selective pressures influence protein evolution within microorganisms uchicago.edu. For example, nutrient availability can exert distinct evolutionary pressures on genes involved in metabolism uchicago.edu.

For OppC, the availability and types of peptides in a particular niche are likely significant evolutionary drivers. Bacteria in environments rich in certain peptides may evolve OppC variants with high affinity and specificity for those substrates. Conversely, bacteria in peptide-limited environments or those encountering a wide variety of peptides might possess OppC homologs with broader substrate specificity. Evolutionary pressures can also arise from interactions with other microbes or the host environment nih.govplos.org. The role of OppC in virulence for some pathogens suggests that host-specific pressures can also drive its evolution asm.org. The dynamic interplay between environmental factors, substrate availability, and the functional requirements of the bacterial cell contributes to the observed diversity and evolutionary trajectory of OppC across the bacterial domain.

Compound NamePubChem CIDNotes
This compoundN/AProtein, not a small molecule with a standard CID

Conceptual Summary Table: Evolutionary Analysis of this compound

AspectKey Findings/ConceptsRelevance to OppC Analysis
Phylogenetic DistributionWidespread across bacterial phyla (e.g., Proteobacteria, Firmicutes). asm.orguni-goettingen.deIndicates fundamental role; distribution patterns reflect evolutionary history and adaptation to different lineages.
Sequence HomologyConserved regions and variable segments in orthologs. wikipedia.org Conserved domains indicate functional importance. sequenceserver.comIdentification of conserved motifs/residues crucial for function (e.g., substrate binding, interaction with other Opp components).
Conserved DomainsFound in bacteria (e.g., PCC domain). ebi.ac.ukfrontiersin.org Identified using databases like CDD. nih.govPinpointing specific domains within OppC and their potential roles based on known domain functions.
Structural HomologyStructures can be predicted based on homology. plos.orgresearchgate.netnih.gov Variations exist even in homologous proteins. nih.govUnderstanding the 3D structure of OppC and its homologs to infer functional mechanisms and variations.
Functional DivergenceLinked to changes in structural dynamics and active site variations. plos.orgnih.govExplaining differences in peptide substrate specificity and transport efficiency among OppC orthologs.
Evolutionary PressuresShaped by environmental niches, nutrient availability, and host interactions. asm.orgnih.govuchicago.eduplos.orgfrontiersin.orgDriving the adaptation of OppC sequence and structure to optimize function in specific ecological contexts.

Future Research Directions and Emerging Concepts in Oppc Protein Biology

Advancing Atomic-Level Mechanistic Understanding of OppC-Mediated Transport

While it is known that OppB and OppC form the transmembrane channel for oligopeptide translocation, the precise atomic-level details of how OppC facilitates this process remain an active area of research nih.gov. Opp systems are ABC transporters that utilize ATP hydrolysis by the intracellular subunits OppD and OppF to drive the import of oligopeptides captured by the substrate-binding protein OppA nih.gov. Understanding the conformational changes within OppC during substrate binding, translocation, and release is critical. Advanced structural techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, particularly when applied to the entire Opp complex in various functional states, are essential to resolving these mechanisms at high resolution mdpi.comresearchgate.netrefeyn.com. Single-particle cryo-EM has already been used to determine the structure of other bacterial membrane proteins, demonstrating its applicability mdpi.com. Complementary techniques like nuclear magnetic resonance (NMR) spectroscopy and various biophysical methods can provide insights into the dynamics and interactions of OppC within the membrane environment mdpi.comresearchgate.net. Computational methods, including molecular dynamics simulations, can further complement experimental data by modeling the transport process and predicting the behavior of OppC at the atomic level mdpi.comresearchgate.net.

Elucidating Novel Regulatory Pathways Controlling OppC Protein Activity

The activity and expression of OppC are subject to complex regulatory mechanisms within the bacterial cell. Research has shown that Opp systems are involved in the import of signaling peptides for quorum sensing, which in turn can regulate various bacterial traits such as genetic element transfer, competence, virulence, biofilm formation, and sporulation nih.gov. In Bacillus subtilis, the expression of the opp operon, which includes oppC, is influenced by the availability of nitrogen sources and global regulators like TnrA, CodY, and ScoC uni-goettingen.de. TnrA activates opp expression in the absence of good nitrogen sources, while CodY and ScoC act as repressors uni-goettingen.de. Furthermore, a non-coding RNA is predicted to be located near the oppA gene, suggesting potential post-transcriptional regulation uni-goettingen.de. Future research needs to fully map the transcriptional regulatory network controlling oppC expression in various bacterial species and conditions. Investigating the role of sRNAs and other non-coding RNAs in modulating oppC mRNA stability or translation is also crucial. Additionally, exploring post-translational modifications of OppC and their impact on its structure, function, and interaction with other Opp subunits or regulatory proteins will provide a more complete picture of OppC regulation.

Integration of OppC Function into Comprehensive Bacterial Systems Biology Models

Given the multifaceted roles of OppC in nutrient uptake, signaling, and potentially pathogenesis, integrating its function into comprehensive bacterial systems biology models is a critical future direction ontosight.ainih.govcolostate.edu. Systems biology aims to understand biological systems holistically by integrating data from various 'omics' disciplines, such as genomics, transcriptomics, proteomics, and metabolomics colostate.edu. By incorporating detailed kinetic and regulatory information about OppC into these models, researchers can better predict how changes in environmental conditions or genetic perturbations affect oligopeptide transport and downstream cellular processes. This includes modeling the impact of OppC-mediated signaling peptide import on quorum sensing circuits and the subsequent effects on bacterial behavior and population dynamics nih.gov. Such models can help to identify key control points in oligopeptide metabolism and signaling, potentially revealing new targets for antimicrobial strategies.

Development of Innovative Methodologies for Membrane Protein Research Applicable to OppC

Studying membrane proteins like OppC presents significant technical challenges due to their hydrophobic nature and difficulty in purification and characterization in a native-like environment mdpi.comrefeyn.commpg.de. Therefore, the development of innovative methodologies for membrane protein research is highly relevant to advancing our understanding of OppC mdpi.comresearchgate.net. Techniques for improved expression and purification of functional OppC, potentially in complex with other Opp subunits, are needed nih.gov. The use of membrane mimetics like detergents, nanodiscs, and SMALPs can help stabilize and purify functional membrane proteins refeyn.com. Mass photometry is an emerging technique that allows for the characterization of membrane proteins in various membrane mimetics, aiding in the optimization of extraction and purification conditions refeyn.com. Furthermore, novel approaches for studying protein-protein interactions within the membrane, such as using fluorescent protein fragment reassembly, can provide insights into the assembly and dynamics of the Opp complex nih.gov. Techniques for investigating membrane protein folding and stability in a more physiological lipid bilayer environment are also under development and could be applied to OppC mpg.de.

Q & A

Q. What guidelines ensure ethical and reproducible reporting of OppC research?

  • Methodological Answer : Adhere to Beilstein Journal of Organic Chemistry standards:
  • Describe experimental procedures in sufficient detail for replication.
  • Deposit raw data in repositories like PRIDE (proteomics) or EMBL-EBI (structural data).
  • Disclose conflicts of interest and funding sources in the Acknowledgments section .

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